molecular formula C19H19N7O4 B10917841 methyl 4-({[6-(1-ethyl-1H-pyrazol-3-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl]carbonyl}amino)-1-methyl-1H-pyrazole-5-carboxylate

methyl 4-({[6-(1-ethyl-1H-pyrazol-3-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl]carbonyl}amino)-1-methyl-1H-pyrazole-5-carboxylate

Cat. No.: B10917841
M. Wt: 409.4 g/mol
InChI Key: IUTKCXNUTBOCEX-UHFFFAOYSA-N
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Description

METHYL 4-({[6-(1-ETHYL-1H-PYRAZOL-3-YL)-3-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL]CARBONYL}AMINO)-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE is a complex organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The unique structure of this compound, which includes a pyrazole ring fused with an isoxazole and pyridine moiety, makes it a subject of interest for various scientific research applications.

Preparation Methods

The synthesis of METHYL 4-({[6-(1-ETHYL-1H-PYRAZOL-3-YL)-3-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL]CARBONYL}AMINO)-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE typically involves multi-step organic reactions. Industrial production methods often employ high-throughput techniques and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. Major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted pyrazole derivatives .

Scientific Research Applications

METHYL 4-({[6-(1-ETHYL-1H-PYRAZOL-3-YL)-3-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL]CARBONYL}AMINO)-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved often include signal transduction cascades that regulate cell proliferation, apoptosis, and other cellular processes .

Comparison with Similar Compounds

Similar compounds include other pyrazole derivatives such as 5-Amino-3-methyl-1-phenylpyrazole and 1-Methylpyrazole-4-boronic acid pinacol ester . Compared to these compounds, METHYL 4-({[6-(1-ETHYL-1H-PYRAZOL-3-YL)-3-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL]CARBONYL}AMINO)-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE is unique due to its fused isoxazole and pyridine moieties, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H19N7O4

Molecular Weight

409.4 g/mol

IUPAC Name

methyl 4-[[6-(1-ethylpyrazol-3-yl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carbonyl]amino]-2-methylpyrazole-3-carboxylate

InChI

InChI=1S/C19H19N7O4/c1-5-26-7-6-12(23-26)13-8-11(15-10(2)24-30-18(15)22-13)17(27)21-14-9-20-25(3)16(14)19(28)29-4/h6-9H,5H2,1-4H3,(H,21,27)

InChI Key

IUTKCXNUTBOCEX-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=N1)C2=NC3=C(C(=NO3)C)C(=C2)C(=O)NC4=C(N(N=C4)C)C(=O)OC

Origin of Product

United States

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